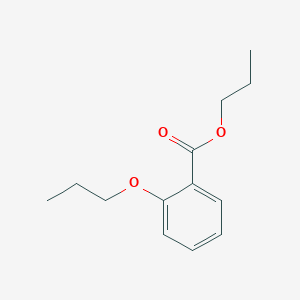
Propyl 2-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-propoxybenzoate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihypertensive Agents
Recent studies have explored the synthesis of derivatives of propyl 2-propoxybenzoate as potential antihypertensive agents. For instance, a series of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates were synthesized and evaluated for their cardiovascular activity. These compounds exhibited dual antihypertensive effects due to the presence of specific pharmacophores that enhance their efficacy .
Antimicrobial Activity
Research has indicated that this compound derivatives possess significant antimicrobial properties. A study demonstrated that certain synthesized compounds showed potent antibacterial activity against Bacillus subtilis, with a percentage inhibition of 55.67% at a concentration of 100 µg/ml . This suggests potential applications in developing new antimicrobial agents.
Thermochromic Coatings
This compound has been utilized in the synthesis of cholesteric liquid crystal oligomers for thermochromic coatings. These materials change color in response to temperature variations, making them suitable for applications in smart textiles and temperature-sensitive devices .
Polymer Synthesis
The compound serves as an effective end-capping agent in polymer synthesis, enhancing the thermal reactivity of polymer chains. Its structure facilitates the formation of complex polymers under mild conditions, which is advantageous for producing high-performance materials .
Synthesis and Evaluation of Anticancer Agents
A series of ether-linked imidazole derivatives based on this compound were synthesized and evaluated for their anticancer properties. The study assessed their cytotoxic effects on various cancer cell lines, indicating that modifications to the propoxybenzoate structure can lead to enhanced therapeutic efficacy .
Inhibition Studies
In another study focused on drug-induced phospholipidosis, this compound was included in libraries of small molecules assessed for their ability to inhibit lysosomal phospholipase A2 activity. The findings suggested that structural modifications could predict toxicity profiles during drug development .
Data Tables
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
propyl 2-propoxybenzoate |
InChI |
InChI=1S/C13H18O3/c1-3-9-15-12-8-6-5-7-11(12)13(14)16-10-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
OOTWRZYLVVPEHM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)OCCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














